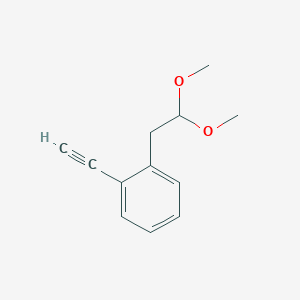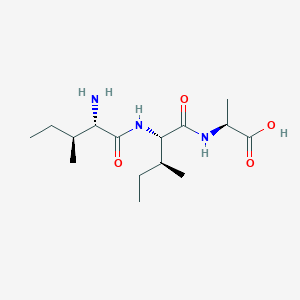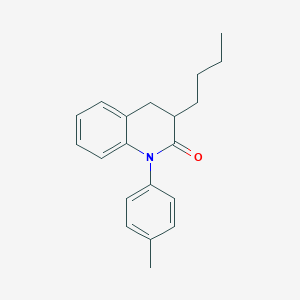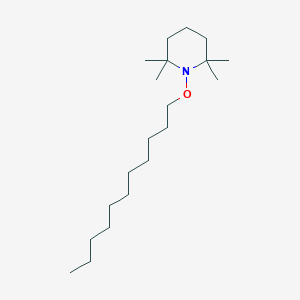
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is an organic compound belonging to the piperidine class. It is characterized by a piperidine ring substituted with four methyl groups at positions 2 and 6, and an undecyloxy group at position 1. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine typically involves the following steps:
Alkylation: The next step involves the alkylation of 2,2,6,6-Tetramethylpiperidine with an undecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Hydroxylamines: Formed through oxidation reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine involves its role as a hindered base. It can abstract protons from acidic substrates, facilitating various chemical transformations. The undecyloxy group enhances its solubility in organic solvents, making it effective in non-aqueous systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the undecyloxy group, making it less soluble in organic solvents.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine (DIPEA): Another hindered base but with different steric properties.
Uniqueness
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is unique due to its combination of steric hindrance and enhanced solubility, making it particularly useful in organic synthesis and industrial applications where solubility in non-aqueous systems is crucial .
Eigenschaften
CAS-Nummer |
823179-57-3 |
|---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-undecoxypiperidine |
InChI |
InChI=1S/C20H41NO/c1-6-7-8-9-10-11-12-13-14-18-22-21-19(2,3)16-15-17-20(21,4)5/h6-18H2,1-5H3 |
InChI-Schlüssel |
OCIGTYDBVVKREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCON1C(CCCC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
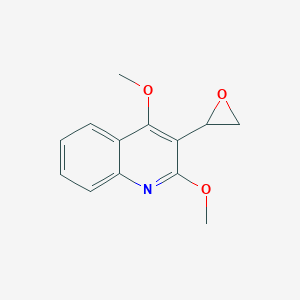
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
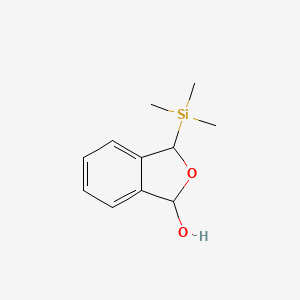
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
